molecular formula C16H21NO5S B12803203 Ethyl (R)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate CAS No. 126145-23-1

Ethyl (R)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate

Katalognummer: B12803203
CAS-Nummer: 126145-23-1
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: WSYVIAQNTFPTBI-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, the introduction of the methoxyphenoxy group, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate: shares similarities with other thiazolidine derivatives and compounds containing methoxyphenoxy groups.

    Thiazolidine derivatives: These compounds often exhibit similar reactivity and biological activities.

    Methoxyphenoxy compounds: These compounds are known for their potential in medicinal chemistry and material science.

Uniqueness

The uniqueness of Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

126145-23-1

Molekularformel

C16H21NO5S

Molekulargewicht

339.4 g/mol

IUPAC-Name

ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate

InChI

InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3/t15-/m1/s1

InChI-Schlüssel

WSYVIAQNTFPTBI-OAHLLOKOSA-N

Isomerische SMILES

CCOC(=O)CC(=O)N1CCS[C@@H]1COC2=CC=CC=C2OC

Kanonische SMILES

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.